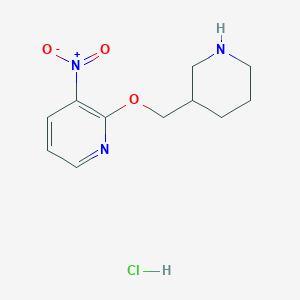

3-Nitro-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

CAS No.: 1185310-12-6

Cat. No.: VC8055973

Molecular Formula: C11H16ClN3O3

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185310-12-6 |

|---|---|

| Molecular Formula | C11H16ClN3O3 |

| Molecular Weight | 273.71 g/mol |

| IUPAC Name | 3-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-2-6-13-11(10)17-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H |

| Standard InChI Key | MJHBMBSYHUJYMM-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl |

| Canonical SMILES | C1CC(CNC1)COC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structure consists of a pyridine ring substituted at the 2-position with a piperidin-3-ylmethoxy group and at the 3-position with a nitro group, forming a hydrochloride salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1185310-12-6 | |

| Molecular Formula | ||

| Molecular Weight | 273.72 g/mol | |

| Purity | ≥98% | |

| Appearance | Solid (exact form unspecified) |

The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological testing .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or coupling reactions. A plausible pathway involves:

-

Etherification: Reaction of 3-nitro-2-chloropyridine with piperidin-3-ylmethanol under basic conditions to form the methoxy linkage .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Patent US6258955B1 highlights hydrogenation techniques for analogous piperidine-pyridine systems, suggesting catalytic methods (e.g., RuO₂) could optimize yield and reduce byproducts like N-methylated derivatives .

Industrial-Scale Considerations

High catalyst loading (≥0.15 g metal/mole substrate) and elevated hydrogen pressures (≥500 psig) are critical for scalability . Solvent systems containing amines (e.g., piperidine) suppress undesired N-methylation, achieving >90% selectivity in related syntheses .

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, lab coat, eye protection | |

| Ventilation | Use fume hood | |

| First Aid (Skin Contact) | Wash with soap/water; seek medical help | |

| Disposal | Follow hazardous waste protocols |

No specific toxicity data are available, but its structural similarity to bioactive molecules warrants caution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume